sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Azlocillin Sodium is the sodium salt form of azlocillin, a semisynthetic, extended spectrum acylampicillin with antibacterial activity. Azlocillin binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This prevents proper bacterial cell wall synthesis, thereby results in the weakening of the bacterial cell wall and eventually leading to cell lysis.
A semisynthetic ampicillin-derived acylureido penicillin.
Scientific Research Applications
Complexation with Ions
- Sodium (5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly known as Ampicillin sodium salt, has been studied for its complexation with divalent cations like Ca+2 and Ba+2. Conductometric studies in methanol at various temperatures showed the formation of stoichiometric complexes, leading to insights into the Gibbs free energy and thermodynamic parameters of these interactions (Helmy, Gomaa, & Abou Eleef, 2017).
Synthesis and Characterization
- The synthesis and characterization of process-related impurities of Nafcillin Sodium, which share structural similarities with the sodium salt of interest, provide valuable insights into the chemical properties and potential applications of these compounds (Rao et al., 2006).
Interaction with Metal Ions
- Investigations into the interactions of this sodium salt with metal ions like Cu2+ have been conducted using potentiometric, UV, and 1H NMR techniques. These studies offer insights into the stability constants and the ligand's ability to sequester metal ions, which is crucial for understanding its potential biomedical applications (Cardiano et al., 2017).
Molar Enthalpy of Crystallization
- Research on the molar enthalpies of crystallization of structurally related compounds in different aqueous solutions like sodium sulfate and ammonium sulfate can provide vital information on the crystallization behaviors and energetics of the sodium salt (Su & Wang, 2010).
X-Ray Crystallography
- X-ray diffraction studies of related β-lactam antibiotics, which include the sodium salt of interest, give insights into their crystal structures and intermolecular interactions. This information is vital for understanding the compound's properties and potential applications in various fields (Oyama et al., 1994).
properties
Product Name |
sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
---|---|
Molecular Formula |
C20H22N5NaO6S |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C20H23N5O6S.Na/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30;/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29);/q;+1/p-1/t11-,12-,13?,16-;/m1./s1 |
InChI Key |
UVOCNBWUHNCKJM-VZYMBTLFSA-M |
Isomeric SMILES |
CC1(C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C.[Na+] |
synonyms |
Azlin Azlocillin Azlocillin Sodium Azlocillin, Sodium Bay e 6905 Bay-e 6905 Baye 6905 Securopen Sodium Azlocillin Sodium, Azlocillin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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